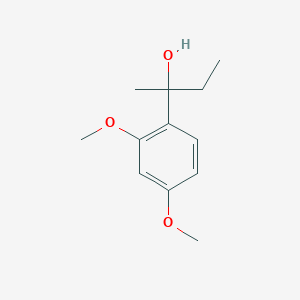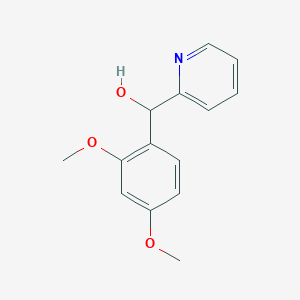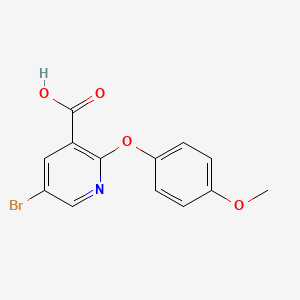
2-(4-ethylphenyl)pentan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)pentan-2-ol is an organic compound with the molecular formula C13H20O It is a secondary alcohol with a phenyl group substituted at the second carbon of the pentanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)pentan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with pentan-2-one in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:
Reagents: 4-ethylbenzyl chloride, pentan-2-one, magnesium
Solvent: Anhydrous ether
Temperature: Room temperature to reflux
Another method involves the reduction of 2-(4-ethylphenyl)-2-pentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions for this method include:
Reagents: 2-(4-ethylphenyl)-2-pentanone, sodium borohydride or lithium aluminum hydride
Solvent: Anhydrous ethanol or tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(4-ethylphenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-ethylphenyl)-2-pentanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the ketone derivative back to the alcohol can be achieved using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran
Substitution: Thionyl chloride in dichloromethane, p-toluenesulfonyl chloride in pyridine
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)-2-pentanone
Reduction: this compound (from the ketone)
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
2-(4-ethylphenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-ethylphenyl)pentan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl group can engage in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Phenyl-2-pentanol: Lacks the ethyl group on the phenyl ring, resulting in different steric and electronic properties.
2-(4-Methylphenyl)-2-pentanol: Contains a methyl group instead of an ethyl group, affecting its reactivity and interactions.
2-(4-Isopropylphenyl)-2-pentanol: Has an isopropyl group, leading to increased steric hindrance and altered chemical behavior.
Uniqueness
2-(4-ethylphenyl)pentan-2-ol is unique due to the presence of the ethyl group on the phenyl ring, which influences its steric and electronic properties. This structural feature can affect its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.
属性
IUPAC Name |
2-(4-ethylphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-10-13(3,14)12-8-6-11(5-2)7-9-12/h6-9,14H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMZFAZBJKXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=C(C=C1)CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B7879137.png)




